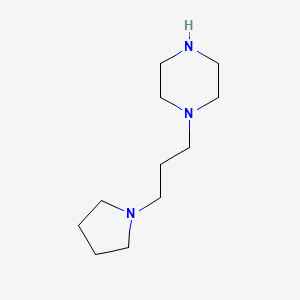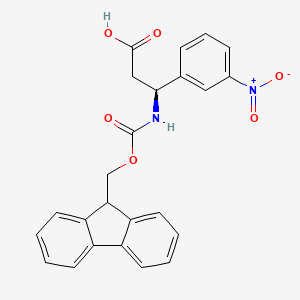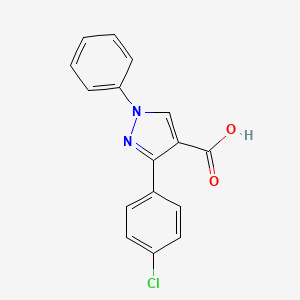
1-(3-Pyrrolidinopropyl)Pipérazine
Vue d'ensemble
Description
“1-(3-Pyrrolidinopropyl)Piperazine” is an organic compound with the empirical formula C11H23N3 and a molecular weight of 197.32 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “1-(3-Pyrrolidinopropyl)Piperazine” consists of a six-membered ring containing two opposing nitrogen atoms . The SMILES string representation of the molecule is C1CCN(C1)CCCN2CCNCC2 .Applications De Recherche Scientifique
Produits pharmaceutiques : Agents antimicrobiens
Les dérivés de la « 1-(3-Pyrrolidinopropyl)Pipérazine » ont été explorés pour leur potentiel en tant qu'agents antimicrobiens. La structure du composé permet la synthèse de divers dérivés qui présentent une activité significative contre une variété de pathogènes bactériens et fongiques. Le composé hétérocyclique azoté sert d'échafaudage pour le développement de nouveaux médicaments ayant une efficacité améliorée et une résistance réduite .
Découverte de médicaments : Inhibition des kinases
Dans le domaine de la découverte de médicaments, en particulier dans le développement d'inhibiteurs de kinases, la « this compound » joue un rôle crucial. Les inhibiteurs de kinases sont essentiels pour traiter des maladies comme le cancer, où ils peuvent interrompre les voies de signalisation qui favorisent la croissance et la survie tumorale. Les dérivés de ce composé ont montré des résultats prometteurs dans l'inhibition de l'activité des kinases, qui est une cible clé en oncologie .
Synthèse organique : Blocs de construction hétérocycliques
Le composé est utilisé comme bloc de construction en synthèse organique, en particulier dans la construction de structures hétérocycliques complexes. Sa polyvalence dans les réactions permet aux chimistes de créer un large éventail de composés hétérocycliques essentiels en chimie médicinale et en science des matériaux .
Chimie médicinale : Développement de médicaments neurologiques
Les dérivés de la pipérazine, y compris la « this compound », sont largement utilisés dans le développement de médicaments ciblant les troubles neurologiques. Ces composés peuvent traverser la barrière hémato-encéphalique et ont été incorporés dans la structure moléculaire de médicaments pour des affections telles que la schizophrénie et la dépression .
Science des matériaux : Matériaux organiques
En science des matériaux, les dérivés de la « this compound » sont utilisés pour créer des matériaux organiques ayant des propriétés spécifiques. Ces matériaux trouvent des applications dans diverses industries, notamment l'électronique, où ils peuvent être utilisés comme polymères conducteurs ou comme composants dans les diodes électroluminescentes organiques (OLED) .
Molécules bioactives : Propriétés antioxydantes
Les propriétés antioxydantes des dérivés de la « this compound » les rendent précieux dans la recherche de molécules bioactives. Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif, qui est impliqué dans de nombreuses maladies, notamment les troubles neurodégénératifs et le cancer .
Synthèse chimique : Réactions de cyclisation
Ce composé est instrumental dans les réactions de cyclisation, un processus fondamental en synthèse chimique. Il facilite la formation de structures cycliques, qui sont un élément central de nombreux composés organiques, y compris les produits pharmaceutiques et les produits agrochimiques .
Recherche biologique : Activité antitumorale
La recherche sur l'activité antitumorale des dérivés de la « this compound » est en cours. Il a été constaté que ces composés présentent des propriétés qui peuvent inhiber la croissance des cellules tumorales, ce qui en fait des candidats potentiels pour la thérapie anticancéreuse .
Safety and Hazards
“1-(3-Pyrrolidinopropyl)Piperazine” is classified as Eye Damage 1, Skin Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3. It has the signal word “Danger”. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
The primary target of 1-(3-Pyrrolidinopropyl)Piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
1-(3-Pyrrolidinopropyl)Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
It is known that the compound’s action on the gaba receptor can lead to a series of downstream effects, primarily resulting in the paralysis of parasites .
Pharmacokinetics
It is known that upon entry into the systemic circulation, similar compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of 1-(3-Pyrrolidinopropyl)Piperazine’s action primarily result in the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Action Environment
Like many chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
1-(3-Pyrrolidinopropyl)Piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including acetylcholinesterase, which is responsible for hydrolyzing acetylcholine. By inhibiting acetylcholinesterase, 1-(3-Pyrrolidinopropyl)Piperazine can affect neurotransmission and neuromuscular junctions .
Additionally, 1-(3-Pyrrolidinopropyl)Piperazine interacts with gamma-aminobutyric acid (GABA) neurotransmitters in nerve cells, acting as an agonist. This interaction enhances the inhibitory effects of GABA, leading to altered neuronal activity . The compound also affects the metabolism of succinic acid in ascarids, disrupting their energy management .
Cellular Effects
1-(3-Pyrrolidinopropyl)Piperazine has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxicity and the ability to induce apoptosis. Studies have shown that 1-(3-Pyrrolidinopropyl)Piperazine can upregulate intracellular apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax . This leads to DNA fragmentation and nuclear condensation, ultimately resulting in cell death.
Furthermore, 1-(3-Pyrrolidinopropyl)Piperazine influences cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, the compound can affect cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Pyrrolidinopropyl)Piperazine involves several key interactions at the molecular level. The compound binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels, which can enhance cholinergic signaling.
Additionally, 1-(3-Pyrrolidinopropyl)Piperazine acts as an agonist for GABA receptors, promoting the inhibitory effects of GABA on neuronal activity . This interaction can lead to reduced neuronal excitability and altered neurotransmission.
The compound also affects gene expression by modulating the activity of transcription factors and signaling pathways. This can result in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Pyrrolidinopropyl)Piperazine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1-(3-Pyrrolidinopropyl)Piperazine remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biological activities .
Long-term exposure to 1-(3-Pyrrolidinopropyl)Piperazine in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of 1-(3-Pyrrolidinopropyl)Piperazine vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. In animal studies, single oral doses of 1-(3-Pyrrolidinopropyl)Piperazine greater than 110 mg/kg can cause slight adverse drug reactions, while doses greater than 800 mg/kg can result in neurotoxic symptoms .
Threshold effects have also been observed, with certain dosages required to achieve specific biological effects. These findings highlight the importance of dosage optimization in the use of 1-(3-Pyrrolidinopropyl)Piperazine in research and therapeutic applications .
Metabolic Pathways
1-(3-Pyrrolidinopropyl)Piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent breakdown . This metabolic process can affect the compound’s bioavailability and biological activity.
Additionally, 1-(3-Pyrrolidinopropyl)Piperazine can influence metabolic flux and metabolite levels, leading to changes in cellular energy management and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(3-Pyrrolidinopropyl)Piperazine within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . These interactions can affect the compound’s localization and accumulation within specific tissues and organs.
Furthermore, 1-(3-Pyrrolidinopropyl)Piperazine’s distribution within the body can influence its pharmacokinetics and overall biological effects .
Subcellular Localization
1-(3-Pyrrolidinopropyl)Piperazine exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 1-(3-Pyrrolidinopropyl)Piperazine exerts its effects at the appropriate sites within the cell.
Propriétés
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-2-7-13(6-1)8-3-9-14-10-4-12-5-11-14/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXVYOQQRAMPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371946 | |
| Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224309-80-2 | |
| Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 224309-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)



![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)



![3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1363416.png)




